molecular formula C18H18ClNO B5615799 N-(3-chlorophenyl)-3-(4-isopropylphenyl)acrylamide

N-(3-chlorophenyl)-3-(4-isopropylphenyl)acrylamide

Cat. No. B5615799
M. Wt: 299.8 g/mol
InChI Key: ITTKJBIERMAYSW-DHZHZOJOSA-N
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Description

Synthesis Analysis

Acrylamide derivatives, including N-(3-chlorophenyl)-3-(4-isopropylphenyl)acrylamide, can be synthesized through various chemical reactions, such as the aza-Michael addition reaction followed by amidation with acryloyl chloride. These methods offer pathways to create a wide range of acrylamide monomers with specific functional groups for targeted properties (Jiang et al., 2014).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives significantly influences their physicochemical properties and potential applications. Techniques such as 1H NMR, FTIR, and mass spectroscopy are commonly employed for characterizing these compounds, providing detailed insights into their molecular frameworks and functional groups (N. V. Tale et al., 2011).

Chemical Reactions and Properties

Acrylamide compounds can undergo a variety of chemical reactions, including polymerization and copolymerization, to produce polymers with desired properties such as thermal stability, antimicrobial activity, and specific mechanical characteristics. The versatility in chemical reactions allows for the tailored synthesis of materials for specific applications (S. Thamizharasi et al., 1999).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as phase transition temperature, swelling behavior, and hydrolytic degradability, are crucial for their application in various fields. These properties are influenced by the molecular structure and composition of the acrylamide polymers (A. Galperin et al., 2013).

Chemical Properties Analysis

The chemical properties of acrylamide derivatives, including reactivity ratios, thermal stability, and response to environmental stimuli (pH, temperature), are critical for their use in specialized applications such as smart materials and responsive systems. Understanding these properties enables the design of materials with specific functionalities (Xue Jiang et al., 2014).

properties

IUPAC Name

(E)-N-(3-chlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c1-13(2)15-9-6-14(7-10-15)8-11-18(21)20-17-5-3-4-16(19)12-17/h3-13H,1-2H3,(H,20,21)/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTKJBIERMAYSW-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(3-chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide

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